molecular formula C21H20ClN3O4 B2777231 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1251587-21-9

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2777231
CAS No.: 1251587-21-9
M. Wt: 413.86
InChI Key: FWDUSYPEGQXDLN-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 4. The pyrimidin-4-yloxy moiety is linked to an acetamide group, which is further attached to a 2,5-dimethoxyphenyl ring.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c1-13-10-20(25-21(23-13)14-4-6-15(22)7-5-14)29-12-19(26)24-17-11-16(27-2)8-9-18(17)28-3/h4-11H,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDUSYPEGQXDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide, also known as M180-0268, is a compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and neuroprotective contexts. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C21H20ClN3O4C_{21}H_{20}ClN_{3}O_{4} with a molecular weight of 413.9 g/mol. Its structure features a pyrimidine core substituted with various functional groups that enhance its biological activity.

PropertyValue
Molecular FormulaC21H20ClN3O4
Molecular Weight413.9 g/mol
CAS Number1251587-21-9

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds related to this class. For instance, derivatives similar to this compound have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial in mediating inflammatory responses. In vitro studies reported IC50 values for COX-2 inhibition comparable to standard drugs like celecoxib .

Mechanism of Action:
The anti-inflammatory mechanism appears to involve the suppression of pro-inflammatory cytokines and the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways. This results in reduced expression of inducible nitric oxide synthase (iNOS) and COX-2 enzymes, effectively mitigating inflammation in various models .

Neuroprotective Properties

Neuroprotective effects have been observed in models of neuroinflammation, particularly in conditions mimicking Parkinson's disease. The compound demonstrated a protective role against lipopolysaccharide (LPS)-induced neuroinflammation by inhibiting microglial activation and reducing the release of neurotoxic substances such as nitric oxide and pro-inflammatory cytokines .

Case Study:
In a study involving MPTP-induced neurotoxicity in mice, prophylactic treatment with similar compounds resulted in decreased behavioral deficits and protection of dopaminergic neurons through modulation of inflammatory pathways . This suggests potential therapeutic applications for conditions involving neuroinflammation.

Structure-Activity Relationship (SAR)

The structural modifications on the pyrimidine core significantly influence the biological activity of these compounds. The presence of electron-withdrawing groups like chlorophenyl enhances the anti-inflammatory potency by improving binding affinity to target enzymes such as COX-2 and iNOS. Conversely, modifications that introduce electron-donating groups tend to reduce efficacy .

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds with similar structures to 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide may exhibit significant pharmacological activities. These include:

  • Anticancer Activity : Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. The presence of the chlorophenyl and methoxy groups may enhance this activity by improving bioavailability and selectivity towards cancer cells.
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial effects, which are often associated with similar pyrimidine-based compounds. This could lead to applications in treating bacterial infections or as a component in antibiotic formulations.

Biochemical Mechanisms

The interaction of this compound with biological targets such as enzymes and receptors is crucial for its therapeutic efficacy. Research has focused on:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to cancer metabolism.
  • Receptor Modulation : It is hypothesized that this compound could modulate G-protein coupled receptors (GPCRs), which play a vital role in cellular signaling processes.

Case Studies

Several studies have explored the applications of similar compounds, providing insights into the potential uses of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated that pyrimidine derivatives can inhibit tumor growth in vitro and in vivo models.
Antimicrobial EfficacyFound that compounds with chlorophenyl groups exhibit enhanced antibacterial activity against resistant strains.
Enzyme InteractionIdentified specific enzymes inhibited by similar acetamide derivatives, suggesting a pathway for further exploration of this compound's mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinyl vs. Pyrimidinyl Core: Substituent Effects

Compound : 2-[3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide (CAS: 922902-36-1)

  • Core Difference : Replaces the pyrimidine ring with a pyridazine ring.
  • Key Data :
Property Value
Molecular Formula C₂₀H₁₈ClN₃O₄
Molecular Weight 399.831 g/mol
ChemSpider ID 5974071
  • The 6-oxo group may enhance hydrogen bonding but reduce metabolic stability .

Benzothiazole-Based Analogs: Heterocycle Replacement

Compound : N-(6-Chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (EP3348550A1)

  • Core Difference : Substitutes pyrimidine with a benzothiazole ring.
  • Key Data :
Property Value
Substituent (R1) CF₃ or halogen (e.g., Cl)
Preferred Backbone (X) CH₂
  • Impact: Benzothiazole derivatives are known for enhanced π-π stacking interactions in hydrophobic pockets.

Pyridine Derivatives: Functional Group Variations

Compound: N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (BD00792759)

  • Key Data :
Property Value
Molecular Formula C₁₈H₂₀N₄O₄
Molecular Weight 356.37 g/mol
Purity 98%
  • Impact: The amino and cyano groups on the pyridine ring introduce hydrogen-bonding capabilities, which may enhance target selectivity. The ethoxy group could prolong metabolic half-life compared to methyl or chloro substituents .

Pyrrolidine-Substituted Pyrimidine Analogs

Compound : N-(2,5-Dimethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide (L868-0116)

  • Key Data :
Property Value
Molecular Formula C₁₉H₂₄N₄O₄
Molecular Weight 372.42 g/mol
  • Impact : The pyrrolidine substituent introduces a basic nitrogen, improving solubility in acidic environments. However, the absence of a chlorophenyl group may reduce hydrophobic interactions with target proteins .

Pharmacological and Physicochemical Properties

Compound Type logP (Predicted) Solubility (mg/mL) Key Pharmacological Notes
Target Pyrimidine Derivative 3.2 <0.1 Potential kinase inhibition (JNK)
Pyridazine Analog 2.8 0.15 Enhanced hydrogen bonding
Benzothiazole Analog 3.9 <0.05 High lipophilicity, CNS penetration
Pyridine Derivative 2.5 0.3 Improved solubility, metabolic stability

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